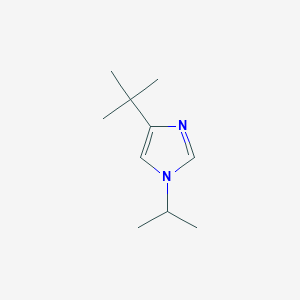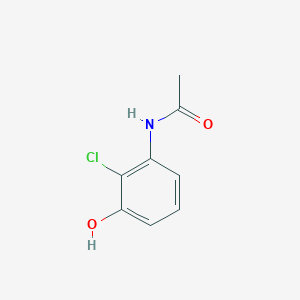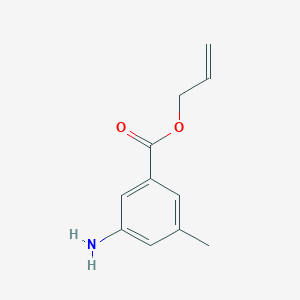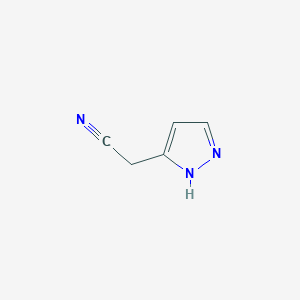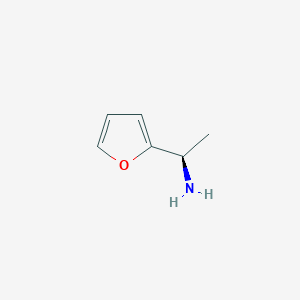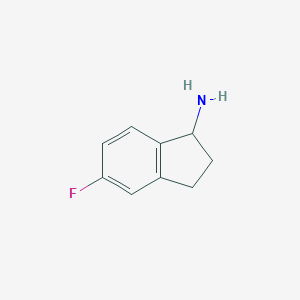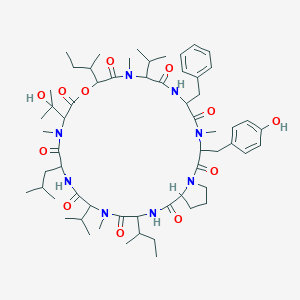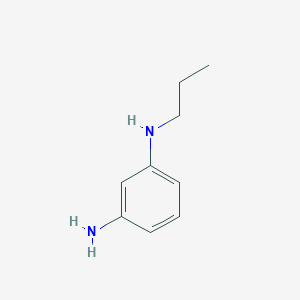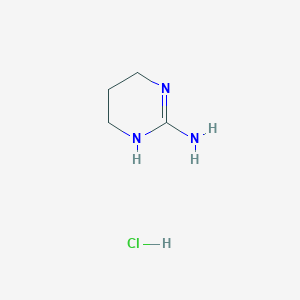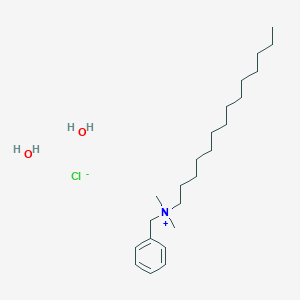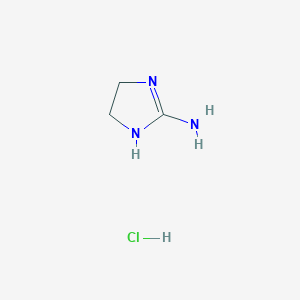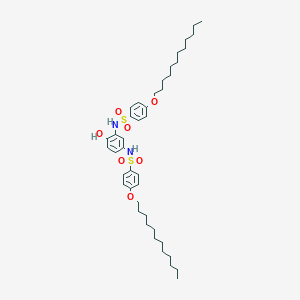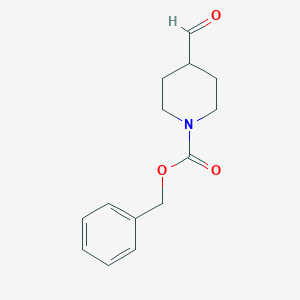
Benzyl 4-formylpiperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-formylpiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is particularly relevant in the context of synthesizing drug molecules such as Cisapride and its analogs, as well as other compounds with potential applications in treating conditions like depression, cerebral ischemia, and cancer .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a Cisapride intermediate, starts from enantiopure 4-formylazetidin-2-one and proceeds through the formation of trans and cis isomers of 4-amino-3-methoxypiperidine . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from piperidin-4-ylmethanol .
Molecular Structure Analysis
The molecular structure of benzyl 4-formylpiperidine-1-carboxylate and its derivatives is crucial for their biological activity. Structural modifications, such as the length of carbon linkers and the nature of substituents, can significantly affect the pharmacological properties of these compounds. For example, 4-benzylpiperidine carboxamides with a 3-carbon linker showed better activity as dual serotonin and norepinephrine reuptake inhibitors compared to those with a 2-carbon linker .
Chemical Reactions Analysis
Benzyl 4-formylpiperidine-1-carboxylate derivatives undergo various chemical reactions that are essential for their transformation into active pharmaceutical ingredients. These reactions include amidation, substitution, and the Mitsunobu reaction, which can lead to the formation of different isomers with distinct biological activities . Additionally, the formic acid reduction of related compounds like 1,1'-benzylidenedipiperidine has been studied, revealing insights into the reaction mechanisms and intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 4-formylpiperidine-1-carboxylate derivatives are influenced by their molecular structures. Quantitative structure-activity relationship (QSAR) studies have shown that certain structural features, such as the number of methylene groups and the lipophilicity of substituents, are important for the antiulcer activity of 1-(aminocarbonylalkyl)-4-benzylpiperazine derivatives . Moreover, the stability and reactivity of these compounds can be affected by the presence of different functional groups and the nature of the substituents, as seen in the case of 1-acyl-4-benzylpyridinium salts .
Applications De Recherche Scientifique
1. Synthesis of Azepino[3,4-b]indoles
Benzyl 4-formylpiperidine-1-carboxylate has been utilized in the synthesis of azepino[3,4-b]indoles. This process involves a reaction with aryl hydrazines under specific conditions, leading to the formation of these compounds through a Plancher rearrangement. Azepino[3,4-b]indoles are of interest due to their potential pharmacological applications (Eisenbeis, Phillips, Rescek, & Oyola-Cintron, 2010).
2. Electrocatalytic Oxidation in Synthesis
This compound is also relevant in the field of electrocatalysis. An electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator can convert substrates like benzyl 4-formylpiperidine-1-carboxylate to their corresponding carboxylic acids. This method is particularly useful in synthesizing compounds such as precursors to medications like levetiracetam, used in epilepsy treatment (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).
3. Intermediate in Anticancer Drug Synthesis
Benzyl 4-formylpiperidine-1-carboxylate derivatives, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are important intermediates in synthesizing small molecule anticancer drugs. A high-yield synthetic method for this derivative was developed, highlighting its significance in creating effective cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
4. Photocarboxylation of Benzylic C–H Bonds
In photocarboxylation, benzyl 4-formylpiperidine-1-carboxylate is used for carboxylation of sp3-hybridized C–H bonds with CO2. This process is crucial for synthesizing various compounds, including drugs, under metal-free conditions and illustrates the compound's versatility in organic synthesis (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 4-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMLJFHCKTCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379942 | |
| Record name | Benzyl 4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-formylpiperidine-1-carboxylate | |
CAS RN |
138163-08-3 | |
| Record name | 4-Formylpiperidine-1-carboxylic acid benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138163-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-formylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

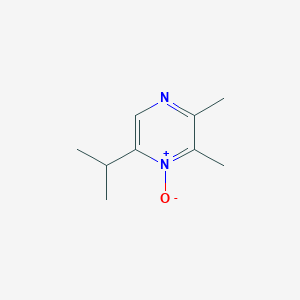
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
